molecular formula C14H7BrCl2N2 B1392323 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline CAS No. 885277-66-7

6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline

Cat. No. B1392323
CAS RN: 885277-66-7
M. Wt: 354 g/mol
InChI Key: KJAXGYCCFUODKZ-UHFFFAOYSA-N
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Description

“6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline” is a compound with the molecular formula C14H7BrCl2N2 . It has a molecular weight of 354.03 and is a white solid .


Molecular Structure Analysis

The InChI code for “6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline” is 1S/C14H7BrCl2N2/c15-9-3-6-12-11(7-9)13(17)19-14(18-12)8-1-4-10(16)5-2-8/h1-7H .


Physical And Chemical Properties Analysis

“6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline” is a white solid . It has a molecular weight of 354.03 .

Scientific Research Applications

Pharmaceutical Research

Quinazoline derivatives, including compounds similar to 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline , are extensively studied for their potential pharmaceutical applications. They have been investigated for antimicrobial and anticancer properties, with efforts made to combat drug resistance by pathogens and cancerous cells .

Material Science

In material science, bromo-chloro compounds can be used in the synthesis of polymers. For example, they may undergo enzyme-catalyzed copolymerization with phenols, catalyzed by fungal enzymes .

Organic Synthesis

These compounds can serve as intermediates in the synthesis of more complex organic molecules. For instance, they can be used in the preparation of quinolone derivatives or as starting materials for the synthesis of indoles .

Chemical Education

They can also be employed in educational settings to demonstrate various chemical reactions and synthesis techniques to students .

Industrial Chemistry

On an industrial scale, such compounds could be involved in process scale-up and optimization of synthesis methods for various chemicals .

Safety and Hazards

The safety data sheet for “6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline” suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of accidental release, personal precautions, protective equipment, and emergency procedures should be followed .

properties

IUPAC Name

6-bromo-4-chloro-2-(4-chlorophenyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrCl2N2/c15-9-3-6-12-11(7-9)13(17)19-14(18-12)8-1-4-10(16)5-2-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAXGYCCFUODKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696256
Record name 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline

CAS RN

885277-66-7
Record name 6-Bromo-4-chloro-2-(4-chlorophenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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